
2-Ethyl-1-methoxyborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methoxyborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to an ethyl group and a methoxy group, forming a six-membered borinane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methoxyborinane typically involves the hydroboration of alkenes with boron hydrides. One common method is the addition of diborane (B₂H₆) to an alkene, followed by oxidation to yield the desired organoboron compound . The reaction is usually carried out in an ether solvent at room temperature or lower to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the reaction of 3-halopentane with metal magnesium in an organic solvent to form a Grignard reagent, which is then reacted with paraformaldehyde and hydrolyzed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-methoxyborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted borinane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-methoxyborinane has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its unique boron-containing structure.
Industry: It is used in the production of polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-methoxyborinane involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1-butanol: Similar in structure but lacks the boron atom, making it less reactive in certain chemical reactions.
1,4-Dimethylbenzene: Contains a similar hydrocarbon framework but does not have the boron functionality.
Uniqueness
Its ability to participate in Suzuki–Miyaura coupling reactions and form stable complexes with biomolecules sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
60579-58-0 |
|---|---|
Molekularformel |
C8H17BO |
Molekulargewicht |
140.03 g/mol |
IUPAC-Name |
2-ethyl-1-methoxyborinane |
InChI |
InChI=1S/C8H17BO/c1-3-8-6-4-5-7-9(8)10-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
ITFLSEKBPNGCEK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCCCC1CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


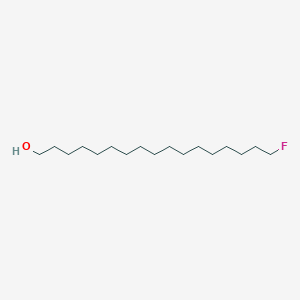
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

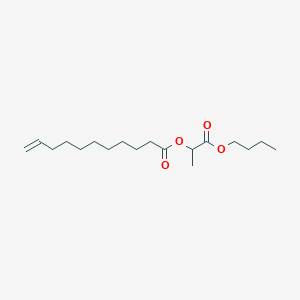
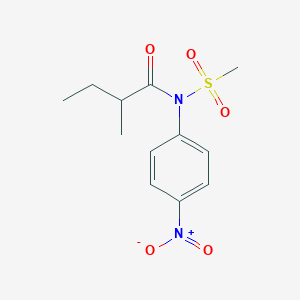
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
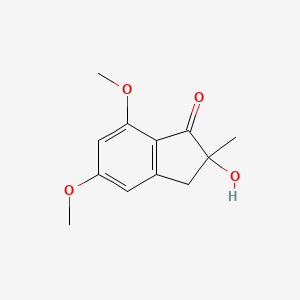

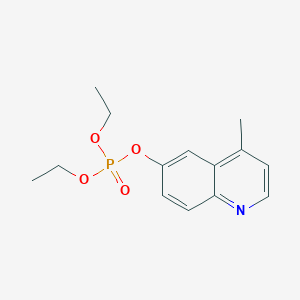
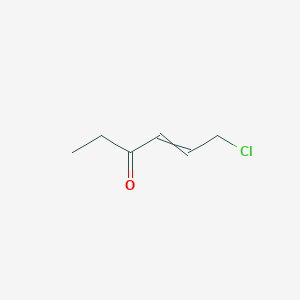
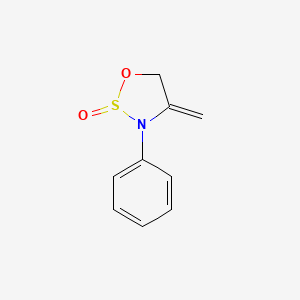
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
